Dienestrol

Descripción general

Descripción

Dienestrol is a synthetic non-steroidal estrogen belonging to the stilbestrol group. It is primarily used to treat menopausal symptoms and conditions such as atrophic vaginitis and kraurosis vulvae. This compound is known for its high binding affinity to estrogen receptors, making it effective in hormone replacement therapies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dienestrol can be synthesized through the condensation of phenol derivatives. One common method involves the reaction of 4-hydroxybenzaldehyde with acetophenone in the presence of a base, followed by dehydration to form the this compound structure. The reaction conditions typically include the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction temperatures, pressures, and the use of high-purity reagents. The final product is often purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Dienestrol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, where functional groups are introduced into the aromatic ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, and sulfonated this compound derivatives

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Atrophic Vaginitis and Kraurosis Vulvae

Dienestrol is primarily prescribed as an intravaginal cream for treating atrophic vaginitis and kraurosis vulvae. These conditions often arise due to estrogen deficiency, particularly in postmenopausal women. The compound helps alleviate symptoms by promoting the growth of vaginal epithelium and enhancing lubrication .

2. Inhibition of Lactation

Historically, this compound has been used to inhibit lactation in postpartum women. Clinical trials demonstrated its effectiveness without significant adverse effects, making it a viable option for women seeking to suppress milk production .

3. Menopausal Syndrome Management

this compound has shown promise in managing menopausal symptoms. Its high oral potency allows for effective symptom relief, contributing to improved quality of life for women undergoing menopause .

Analytical Applications

1. Detection in Food Products

this compound is analyzed in food products, particularly dairy, due to its potential presence as a contaminant from animal feed containing estrogenic compounds. A study developed a multi-residue method using fluorescence polarization assays to detect this compound alongside other stilbene estrogens in milk samples. The method demonstrated a limit of detection (LOD) ranging from 2.89 to 3.12 nM, indicating its effectiveness for trace detection .

| Compound | IC50 (nM) | LOD (nM) |

|---|---|---|

| This compound | 12.94 | 2.89 |

| Hexestrol | 9.27 | 3.12 |

| Diethylstilbestrol | 22.38 | - |

2. Binding Affinity Studies

Research has assessed the binding affinity of this compound to estrogen receptors (ER), revealing that it binds effectively to the ligand-binding domain (LBD) of ERs. The competitive binding assays demonstrate that this compound's affinity is comparable to other synthetic estrogens, which is crucial for understanding its biological effects and potential therapeutic uses .

Research Applications

1. Antifungal Activity

Recent studies have investigated the antifungal properties of this compound against plant pathogenic fungi such as Phytophthora capsici and Botrytis cinerea. The compound exhibited significant inhibitory effects on fungal growth, suggesting its potential application as a biocontrol agent in agriculture .

2. Environmental Impact Studies

this compound's environmental impact is also under scrutiny due to its estrogenic activity in aquatic ecosystems. Research indicates that exposure to compounds like this compound can affect the reproductive health of aquatic organisms, necessitating further studies on its ecological implications .

Case Studies

1. Clinical Evaluation

A notable clinical evaluation highlighted this compound's effectiveness in treating menopausal symptoms without significant side effects. The study emphasized improved preparation methods that enhanced the compound's bioavailability and therapeutic efficacy .

2. Analytical Method Development

In developing analytical methods for detecting estrogen residues in food products, researchers validated a screening method using immunoaffinity chromatography coupled with gas chromatography/mass spectrometry (GC-MS). This method successfully identified this compound residues in bovine urine and milk products, ensuring food safety standards are met .

Mecanismo De Acción

Dienestrol exerts its effects by binding to estrogen receptors in target cells. This binding initiates a cascade of molecular events, leading to the transcription of specific genes involved in cell growth, differentiation, and function. The primary molecular targets include estrogen receptor alpha and estrogen receptor beta. The pathways involved are crucial for maintaining reproductive health and regulating hormonal balance .

Comparación Con Compuestos Similares

Diethylstilbestrol: A synthetic non-steroidal estrogen with similar structure and function.

Hexestrol: Another synthetic estrogen with comparable binding affinity to estrogen receptors.

Comparison:

Dienestrol vs. Diethylstilbestrol: this compound has a slightly different chemical structure, leading to variations in binding affinity and biological activity. Diethylstilbestrol is known for its higher potency but also for its associated health risks.

This compound vs. Hexestrol: Both compounds share similar therapeutic applications, but hexestrol has a different pharmacokinetic profile, affecting its duration of action and metabolism

This compound stands out due to its specific binding properties and its effectiveness in treating menopausal symptoms with a relatively favorable safety profile.

Actividad Biológica

Dienestrol is a synthetic, non-steroidal estrogen that has been studied for its biological activity, particularly its role as an estrogen receptor agonist. This article delves into the various aspects of this compound's biological effects, including its mechanisms of action, ecotoxicological impacts, and potential therapeutic applications.

Chemical Profile

- Chemical Formula : CHO

- CAS Number : 72-33-3

- Molecular Weight : 270.34 g/mol

This compound is structurally similar to natural estrogens but differs in that it is a synthetic compound. Its primary mechanism involves binding to estrogen receptors (ERs), influencing gene expression and cellular functions in estrogen-responsive tissues .

This compound acts as an agonist at estrogen receptors, particularly ERα and ERβ. Upon binding to these receptors, it induces conformational changes that activate transcription factors, leading to the expression of estrogen-responsive genes. This process can result in various biological responses, including:

- Cell Proliferation : this compound has been shown to stimulate cell division in certain tissues, which can be beneficial in hormone replacement therapies but may also contribute to tumorigenesis in sensitive tissues .

- Gene Regulation : It influences the transcription of genes involved in reproductive functions and secondary sexual characteristics .

Ecotoxicological Impact

This compound has been identified as an endocrine-disrupting compound (EDC), raising concerns about its environmental impact. Studies have demonstrated its presence in aquatic ecosystems, where it can affect wildlife:

| Species | Concentration | Effect | Reference |

|---|---|---|---|

| Pimephales promelas | 0.5 ng/L | Inhibition of egg production | Runnalls et al., 2015 |

| Salmo salar | 0.04 nM - 0.4 nM | Increase in vitellogenin levels | Breves et al., 2018 |

| L. catesbeianus | 10 ng/L | Tachycardia | Salla et al., 2016 |

These findings indicate that this compound can disrupt reproductive functions in fish and other aquatic organisms, highlighting the need for careful monitoring and regulation of synthetic estrogens in the environment .

Therapeutic Applications

Despite its potential risks, this compound has been utilized in clinical settings for various therapeutic purposes:

- Hormone Replacement Therapy (HRT) : It has been prescribed to alleviate menopausal symptoms by compensating for decreased estrogen levels.

- Treatment of Prostate Cancer : Some studies suggest that this compound may be effective in managing advanced prostate cancer due to its estrogenic effects on hormone-sensitive tumors .

Case Studies

- Menopausal Symptoms Relief : A clinical trial involving postmenopausal women showed significant improvement in vasomotor symptoms with this compound administration compared to placebo groups .

- Prostate Cancer Management : In a cohort study, patients treated with this compound exhibited delayed progression of prostate cancer compared to those receiving standard androgen deprivation therapy .

Propiedades

IUPAC Name |

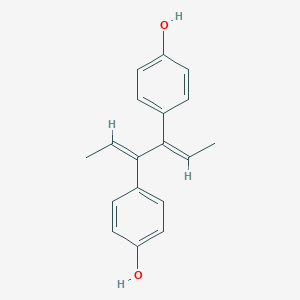

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFQCUYFHCNBW-SCGPFSFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873495 | |

| Record name | (E,E)-Dienestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS. | |

| Record name | Dienestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIENESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Dienestrol is a synthetic, non-steroidal estrogen. Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell's nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA., ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/, THE ACTIVITY OF ... SYNTHETIC ... ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES ... HYDROXYLS ... INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/, At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogen/ | |

| Record name | Dienestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIENESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER | |

CAS No. |

13029-44-2, 84-17-3 | |

| Record name | 4,4′-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13029-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dienestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienestrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dienestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E,E)-Dienestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dienestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIENESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRW32X4U1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIENESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

233-234, 227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/ | |

| Record name | Dienestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIENESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.